![molecular formula C10H11N3O2S2 B2464072 N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide CAS No. 393572-02-6](/img/structure/B2464072.png)
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Overview
Description
The compound “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” contains several functional groups. The 1,3,4-thiadiazole ring is a heterocyclic compound containing nitrogen and sulfur atoms. It’s often found in various pharmaceuticals due to its wide range of biological activities . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The propylsulfanyl group is a sulfur-containing alkyl group, which could contribute to the lipophilicity of the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole and furan rings. The propylsulfanyl group would be a linear, flexible chain attached to the thiadiazole ring. The carboxamide group would likely form hydrogen bonds with suitable acceptors .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the 1,3,4-thiadiazole and carboxamide groups. The thiadiazole ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxamide group and the aromatic rings would likely make the compound relatively polar. The propylsulfanyl group would contribute to the lipophilicity of the compound .Scientific Research Applications
- Researchers have synthesized various 1,3,4-thiadiazole derivatives, including the compound , and evaluated their antimicrobial potential . Specifically, this compound was tested against E. coli , B. mycoides , and C. albicans . Notably, four derivatives exhibited superior antimicrobial activity.
- The derivatives of 1,3,4-thiadiazoles have been assessed for their antiproliferative effects. These studies involve evaluating their ability to inhibit cell growth in cancer cell lines such as HEPG2 , HELA , SW1116 , and BGC823 .
- Researchers investigated the effects of 1,3,4-thiadiazole derivatives on nociceptive pathways in the nervous system. These compounds were evaluated against mechanical, thermal, and chemical stimuli using tail-clip, hot-plate, and acetic acid-induced writhing tests .
- 1,3,4-Thiadiazoles exhibit a range of biological activities, including anthelmintic, antiarthropodal, and fungicidal properties .
Antimicrobial Activity
Antiproliferative Properties
Antinociceptive Effects
Biological Properties Beyond Antimicrobial Activity
Structural Characterization
Future Directions
The study of 1,3,4-thiadiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could involve the synthesis and testing of “N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” and related compounds to explore their potential as therapeutic agents.
Mechanism of Action
Target of Action
The primary target of N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
This compound, identified as a selective STAT3 inhibitor, can directly bind to the SH2 domain , inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . IL-6 is a cytokine that plays a crucial role in immune response, and the JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. When this pathway is inhibited, it can lead to decreased cancer cell proliferation .
Pharmacokinetics
After intraperitoneal administration in a DU145 xenograft model, the compound demonstrated tumor growth inhibition of 65.3% at a dose of 50 mg/kg , indicating promising bioavailability and therapeutic potential.
Result of Action
The compound exhibits antiproliferative activity against cancer cells with overactivated STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM). It induces cell cycle arrest and apoptosis .
properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-2-6-16-10-13-12-9(17-10)11-8(14)7-4-3-5-15-7/h3-5H,2,6H2,1H3,(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBAKVYSIUWNPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323484 | |
Record name | N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
CAS RN |
393572-02-6 | |
Record name | N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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